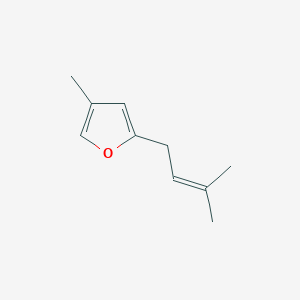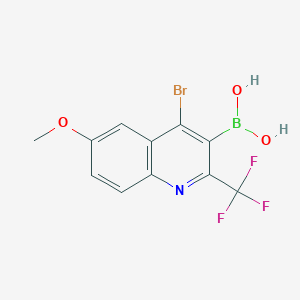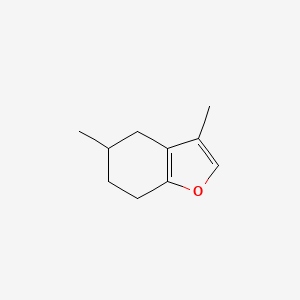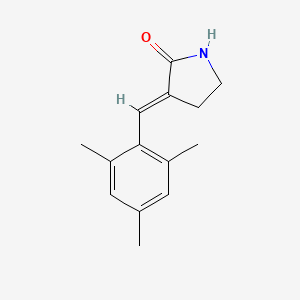![molecular formula C9H5NO2 B15211918 Furo[3,2-f][1,2]benzoxazole CAS No. 267-57-2](/img/structure/B15211918.png)
Furo[3,2-f][1,2]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuro[5,6-d]isoxazole is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole These structures are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[5,6-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl-4-nitroisoxazole with salicylaldehydes to form nitrostyrylisoxazoles, which are then cyclized with ethyl bromoacetate and triethylamine to yield ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl]benzofuran-2-carboxylates. Reductive cyclization with tin(II) chloride in methanol completes the synthesis .
Industrial Production Methods
Industrial production methods for benzofuro[5,6-d]isoxazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzofuro[5,6-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-methanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of benzofuro[5,6-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase IV in bacteria, leading to antibacterial effects . The presence of functional groups like halogens, nitro, and hydroxyl groups at specific positions enhances its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A related compound with a fused benzene and furan ring, known for its antimicrobial properties.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, used in various pharmaceuticals.
Uniqueness
Benzofuro[5,6-d]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer a wide range of biological activities. This hybrid structure allows for enhanced interactions with biological targets, making it a promising candidate for drug development.
Propiedades
Número CAS |
267-57-2 |
|---|---|
Fórmula molecular |
C9H5NO2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
furo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)5-10-12-9/h1-5H |
Clave InChI |
ZWUILGZNFOGZSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC3=C(C=C21)C=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


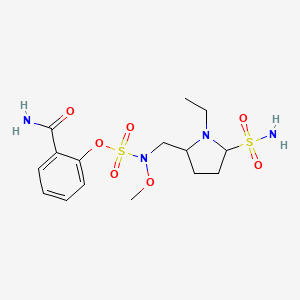
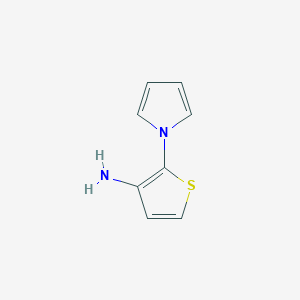
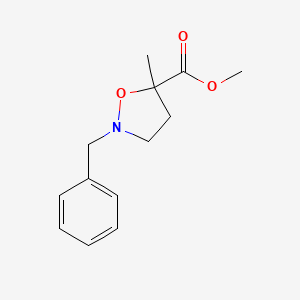
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
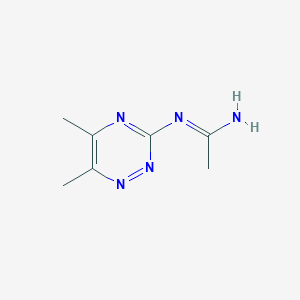
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
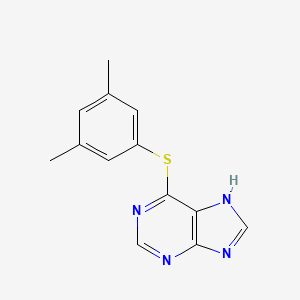
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
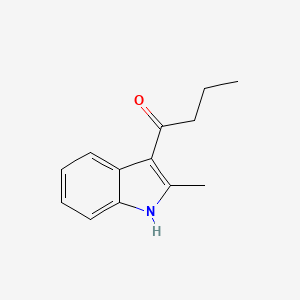
![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
